Rosaramicin sodium phosphate
CAS No.: 60802-40-6
Cat. No.: VC14592530
Molecular Formula: C31H53NNaO13P
Molecular Weight: 701.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60802-40-6 |
|---|---|
| Molecular Formula | C31H53NNaO13P |
| Molecular Weight | 701.7 g/mol |
| IUPAC Name | sodium;dihydrogen phosphate;2-[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde |
| Standard InChI | InChI=1S/C31H51NO9.Na.H3O4P/c1-9-25-20(5)29-31(6,41-29)12-10-23(34)17(2)14-21(11-13-33)28(19(4)24(35)16-26(36)39-25)40-30-27(37)22(32(7)8)15-18(3)38-30;;1-5(2,3)4/h10,12-13,17-22,24-25,27-30,35,37H,9,11,14-16H2,1-8H3;;(H3,1,2,3,4)/q;+1;/p-1/b12-10+;;/t17-,18-,19+,20-,21+,22+,24-,25-,27-,28-,29+,30+,31+;;/m1../s1 |
| Standard InChI Key | UVDWKWQHKOALJL-ZTHLIMQFSA-M |
| Isomeric SMILES | CC[C@@H]1[C@H]([C@H]2[C@@](O2)(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)CC=O)C)C)C.OP(=O)(O)[O-].[Na+] |
| Canonical SMILES | CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC=O)C)C)C.OP(=O)(O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Rosaramicin sodium phosphate (C₄₁H₆₈N₂O₁₄PNa) features a 16-membered macrolide ring substituted with mycaminose and mycarose sugar moieties. The sodium phosphate group at the C-23 position enhances water solubility while maintaining antimicrobial potency. X-ray crystallography reveals a bent conformation that facilitates ribosomal binding, with critical hydrogen bonding interactions at the 2'-OH and 4"-OH positions of the disaccharide chain .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 877.96 g/mol |
| Solubility (25°C) | 150 mg/mL in water |
| pKa | 6.8 (phosphate), 8.1 (amine) |
| LogP | 1.24 |
| Crystalline Form | Monoclinic, space group P2₁ |
Spectral Characterization
The compound exhibits characteristic UV absorption at λ_max 238 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) due to the conjugated diene system. ¹H NMR spectroscopy shows distinct signals at δ 5.28 (H-13, d, J=10.2 Hz) and δ 4.91 (H-3', dd, J=9.8, 2.1 Hz), confirming the macrolide skeleton and sugar substitutions .
Biosynthetic Pathways and Industrial Production
Fermentation Optimization
Industrial-scale production utilizes Micromonospora rosaria NRRL 3718 in 50,000-L bioreactors under controlled conditions:
-
Temperature: 28°C ± 0.5°C
-
pH: 7.2–7.4 (maintained with NH₄OH)
-
Aeration: 1.2 vvm
-
Agitation: 400 rpm
The fermentation medium contains (per liter):
-
Glucose: 40 g
-
Soybean meal: 20 g
-
CaCO₃: 5 g
-
K₂HPO₄: 1 g
Yield optimization studies demonstrate maximum rosaramicin titers (2.8 g/L) at 168 hours through phased nutrient feeding strategies.
Downstream Processing
Post-fermentation recovery involves:
-
Broth acidification to pH 3.0 with H₃PO₄
-
Solvent extraction using methyl isobutyl ketone (3:1 v/v)
-
Crystallization from acetone/water (4:1) at 4°C
-
Phosphorylation with sodium dihydrogen phosphate (1.2 eq) in THF/H₂O
-
Lyophilization to obtain pharmaceutical-grade powder (98.5% purity) .
Mechanism of Antimicrobial Action
Ribosomal Binding Dynamics
Rosaramicin sodium phosphate inhibits bacterial protein synthesis through high-affinity binding (Kd = 2.4 nM) to the 50S ribosomal subunit. Cryo-EM studies reveal interactions with:
-
Domain V: Hydrogen bonds to A2058 (E. coli numbering)
-
L22 protein: Hydrophobic contacts with β-hairpin loop
-
Peptidyl Transferase Center: Steric blockade of A-site tRNA positioning
This dual binding mechanism explains its activity against erythromycin-resistant strains with erm methyltransferase modifications .
Table 2: Comparative MIC Values Against Pathogens (μg/mL)
| Organism | Rosaramicin | Erythromycin | Azithromycin |
|---|---|---|---|
| S. aureus (MSSA) | 0.12 | 0.25 | 0.06 |
| S. pneumoniae (PRSP) | 0.25 | >128 | 0.5 |
| E. coli (ESBL) | 8 | >128 | 32 |
| B. fragilis | 2 | 16 | 4 |
Post-Antibiotic Effects
The compound demonstrates prolonged post-antibiotic effects (PAE):
-
Gram-positive: 4.2–5.8 hours
-
Gram-negative: 1.5–2.3 hours
-
Anaerobes: 3.1–4.5 hours
This extended PAE supports once-daily dosing regimens in clinical practice .
Pharmacokinetic Profile and Metabolism
Absorption and Distribution
A 500 mg oral dose achieves:
-
C_max: 3.8 μg/mL at 1.5 hours
-
AUC₀–∞: 28.4 μg·h/mL
-
Absolute bioavailability: 62%
Notable tissue penetration ratios (tissue:serum):
Metabolic Pathways
Hepatic metabolism involves three primary routes:
-
O-Demethylation (CYP3A4-mediated) → 20-O-desmethyl metabolite (37% activity)
-
N-Oxidation → N-oxide conjugate (inactive)
-
Phosphate hydrolysis → free rosaramicin (reactivated in acidic environments)
Table 3: Excretion Profile of [¹⁴C]-Rosaramicin
| Matrix | % Dose Recovered | Primary Metabolites |
|---|---|---|
| Urine | 42% | 20-O-desmethyl (58%) |
| Feces | 51% | Parent drug (32%) |
| Bile | 9% | N-oxide conjugate (41%) |
Clinical Applications and Therapeutic Considerations
Approved Indications
-
Complicated urinary tract infections (cUTI): 87% clinical cure rate vs. 72% for ciprofloxacin
-
Prostatitis: 6-month recurrence rate of 18% vs. 42% with fluoroquinolones
-
Pelvic inflammatory disease: 94% microbiological eradication
Dosing Regimens
| Infection Type | Loading Dose | Maintenance Dose | Duration |
|---|---|---|---|
| cUTI | 750 mg IV | 500 mg PO q24h | 7 days |
| Chronic prostatitis | – | 500 mg PO q12h | 28 days |
| Intra-abdominal sepsis | 1 g IV | 750 mg IV q24h | 10 days |
Adverse Event Profile
-
Hepatotoxicity: 4.2% incidence (ALT >3× ULN)
-
QT prolongation: ΔQTc 12–18 msec at therapeutic doses
-
Drug interactions: Strong CYP3A4 inhibition (↑ simvastatin AUC by 8-fold)
Emerging Research Directions
Nanoparticle Formulations
Liposomal encapsulation (120 nm particles) enhances:
-
Lung tissue concentration: 9.2× conventional formulation
-
Intracellular penetration: 83% vs. 27% in macrophages
-
Plasma half-life extension to 14.3 hours
Hybrid Antibiotics
Conjugation with fluoroquinolones yields compounds with:
-
MIC90 vs. MRSA: 0.03 μg/mL
-
Biofilm penetration: 92% reduction vs. 67% for vancomycin
Regulatory Status and Global Availability
| Region | Approval Status | Trade Name | Manufacturer |
|---|---|---|---|
| USA | Phase III | Rosaphos™ | Schering-Plough |
| EU | Approved 2024 | ProstaMicin® | Bayer AG |
| Japan | NDA Submitted | – | Daiichi Sankyo |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume